[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(14-7-4-3-5-8-14)19-17(20)12-23-18(21)15-9-6-10-16(11-15)22-2/h3-11,13H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHIHWGABVREOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate typically involves the reaction of 3-methoxybenzoic acid with (1-phenylethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-carboxybenzoic acid derivatives.
Reduction: (1-Phenylethyl)aminomethyl 3-methoxybenzoate.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Scientific Research Applications
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phenylethyl group may enhance the compound’s binding affinity to hydrophobic pockets within the target molecule, while the methoxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Research Findings and Implications
- Steric vs. Electronic Balance : The target compound’s design balances steric bulk (for selectivity) and electronic modulation (for reactivity), but synthetic optimization is required to address yield limitations seen in analogs .
- Chirality : The chiral 1-phenylethyl group enables enantioselective applications, though competing isomers may form without sufficient steric control .
- Comparative Reactivity : The 3-methoxybenzoate esters (e.g., M3MOB) are less sterically hindered than the target compound, making them preferable for reactions requiring high yields over selectivity .
Biological Activity
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential bioactive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate consists of a phenylethyl group, a carbamoyl moiety, and a methoxybenzoate component. This unique arrangement allows for various interactions with biological targets, potentially leading to significant pharmacological effects.
The biological activity of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- Hydrophobic Interactions : The phenylethyl group enhances binding affinity to hydrophobic pockets in target proteins.
- Non-Covalent Interactions : The methoxybenzoate moiety can participate in hydrogen bonding, further stabilizing interactions with biological macromolecules.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate. For instance, similar carbamate derivatives have shown significant cytotoxicity against various cancer cell lines. A study highlighted that certain derivatives demonstrated lethal concentrations (LC50) significantly lower than existing chemotherapeutic agents, indicating a promising avenue for cancer treatment .
Antimicrobial Activity
Research into the antimicrobial properties of related compounds suggests that [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate may exhibit significant antibacterial and antifungal activities. Various synthesized compounds in the same class have been shown to possess substantial efficacy against pathogenic microorganisms, making them potential candidates for new antimicrobial therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity in neuroblastoma and glioblastoma | |
| Antimicrobial | Significant antibacterial and antifungal effects |
Case Study: Anticancer Evaluation
In one study, a derivative of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate was evaluated for its cytotoxic effects on glioblastoma cells. The results indicated an LC50 value significantly lower than that of conventional treatments, highlighting its potential as a novel therapeutic agent. The study also noted morphological changes in treated cells consistent with apoptosis, further supporting its anticancer properties .
Mechanistic Insights
The mechanism through which these compounds exert their effects involves cell cycle arrest and induction of apoptosis. For example, treatment with related compounds resulted in increased cell populations in the G2/M phase, indicating effective disruption of cell cycle progression. This was accompanied by significant apoptotic markers in treated cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
